Diethylstilbestrol disodium salt

Description

BenchChem offers high-quality Diethylstilbestrol disodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethylstilbestrol disodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63528-82-5 |

|---|---|

Molecular Formula |

C18H18Na2O2 |

Molecular Weight |

312.3 g/mol |

IUPAC Name |

disodium;4-[(E)-4-(4-oxidophenyl)hex-3-en-3-yl]phenolate |

InChI |

InChI=1S/C18H20O2.2Na/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14;;/h5-12,19-20H,3-4H2,1-2H3;;/q;2*+1/p-2/b18-17+;; |

InChI Key |

IEUYBHJGPUETDA-QIKYXUGXSA-L |

SMILES |

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Isomeric SMILES |

CC/C(=C(/CC)\C1=CC=C(C=C1)[O-])/C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Canonical SMILES |

CCC(=C(CC)C1=CC=C(C=C1)[O-])C2=CC=C(C=C2)[O-].[Na+].[Na+] |

Related CAS |

56-53-1 (Parent) |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Diethylstilbestrol Disodium Salt for Research Applications

This guide provides a comprehensive technical overview of Diethylstilbestrol (DES) and its disodium salt form, tailored for researchers, scientists, and drug development professionals. It moves beyond basic data to offer insights into its mechanism of action, practical experimental protocols, and the causality behind methodological choices.

Chemical Identification and Physicochemical Properties

Nomenclature and CAS Number

Diethylstilbestrol (DES) is a synthetic, non-steroidal estrogen.[1][2][3] While the parent compound is most frequently referenced, for laboratory applications, particularly in aqueous media, its salt form is often utilized. The disodium salt is formed by the deprotonation of the two phenolic hydroxyl groups.

The primary Chemical Abstracts Service (CAS) Registry Number for the parent trans-isomer of Diethylstilbestrol is 56-53-1 .[1][2][4][5][6] This CAS number is commonly used in literature and by suppliers to refer to the compound, including when it is prepared as a salt for experimental use. It is critical for researchers to note that the properties of solubility are dictated by the salt form, even when referenced by the parent CAS number.

Synonyms for Diethylstilbestrol include Stilbestrol, Stilboestrol, and (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis-phenol.[4][5]

Chemical Structure Analysis

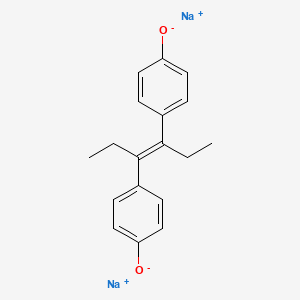

DES exists as two geometric isomers, cis and trans. The trans-isomer is the more stable and biologically potent form due to its structural similarity to estradiol, which allows for high-affinity binding to estrogen receptors.[2] The structure is characterized by two p-hydroxyphenyl groups attached to a hex-3-ene core.

In the disodium salt form, the protons of the two hydroxyl (-OH) groups are replaced by sodium ions (Na⁺), forming phenoxide groups (-O⁻Na⁺). This ionization significantly increases the compound's polarity, which can be leveraged for specific solvent systems, although it remains practically insoluble in pure water.[4]

Figure 1. Chemical structure of trans-Diethylstilbestrol. The disodium salt form involves the replacement of the hydrogen atoms on the two terminal hydroxyl groups with sodium ions.

Figure 1. Chemical structure of trans-Diethylstilbestrol. The disodium salt form involves the replacement of the hydrogen atoms on the two terminal hydroxyl groups with sodium ions.

Physicochemical Properties

The following table summarizes key physicochemical properties of Diethylstilbestrol. These values are crucial for calculating molarities for stock solutions and understanding the compound's behavior in experimental systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₀O₂ | [5][6][7][] |

| Molecular Weight | 268.35 g/mol | [5][7][][9] |

| Appearance | White to off-white crystalline powder | [2][4][10] |

| Melting Point | 170-172 °C | [2][4] |

| Solubility | Organic Solvents: Soluble in Ethanol (~30 mg/mL), DMSO (~7.9-30 mg/mL), and Dimethylformamide (DMF). | [11][12] |

| Aqueous Buffers: Sparingly soluble. A common practice is to first dissolve in an organic solvent like ethanol before diluting in an aqueous buffer. | [11] | |

| pKa | 9.02 | [2][4] |

Mechanism of Action and Biological Activity

Potent Estrogen Receptor Agonism

The primary mechanism of DES is its function as a potent agonist for both major estrogen receptor (ER) subtypes: ERα and ERβ.[1][13] Its binding affinity for ERα and ERβ is significantly higher than that of the endogenous hormone estradiol.[1] This high potency results in a more pronounced or sustained activation of estrogenic signaling pathways compared to natural estrogens.[13]

This potent activity underpins its historical therapeutic use as well as its classification as a significant endocrine-disrupting chemical and carcinogen.[3][13][14]

Nuclear Signaling Pathway

The canonical pathway for DES action is mediated through nuclear estrogen receptors. The process is a multi-step cascade that directly alters gene expression in target cells.

-

Ligand Binding: Being lipophilic, DES diffuses across the cell membrane and binds to ERs located in the cytoplasm or nucleus.[13]

-

Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting receptor dimerization (homodimers like ERα/ERα or heterodimers like ERα/ERβ).

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[13][15][16]

-

DNA Binding: Within the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[13][17]

-

Transcriptional Regulation: The DNA-bound receptor complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes involved in cellular processes like proliferation, differentiation, and apoptosis.[15][17]

This receptor-mediated mechanism is responsible for the tissue-specific toxicities of DES, as lesions appear predominantly in estrogen-responsive tissues.[15][16]

Experimental Protocols for In Vitro Research

Principle of Self-Validating Protocols

To ensure data integrity, all in vitro experiments using DES must be designed as self-validating systems. This involves the stringent use of controls:

-

Vehicle Control: Since DES is typically dissolved in DMSO or ethanol, a vehicle control (culture medium containing the same final concentration of the solvent) is mandatory to nullify any effects of the solvent itself. The final DMSO concentration should typically not exceed 0.1% to avoid toxicity.[18]

-

Positive Control: A known estrogen, such as 17β-estradiol (E2), should be run in parallel to confirm that the cellular system is responsive to estrogenic stimuli.

-

Negative Control: An untreated cell population provides the baseline for measuring effects.

Protocol 1: Preparation of Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of Diethylstilbestrol in DMSO, a common starting point for cell culture experiments.

Materials:

-

Diethylstilbestrol (CAS 56-53-1) powder

-

Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance and precision pipettes

Methodology:

-

Calculation: Determine the mass of DES powder needed. For 1 mL of a 10 mM stock solution:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 268.35 g/mol × 1000 mg/g = 2.6835 mg

-

-

Weighing: Accurately weigh out 2.68 mg of DES powder in a sterile microcentrifuge tube. Causality Note: Performing this in a sterile tube minimizes contamination risk for subsequent cell culture use.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube. Vortex vigorously until the powder is completely dissolved, resulting in a clear solution. Causality Note: Anhydrous DMSO is used to prevent degradation and ensure maximum solubility.

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Causality Note: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound and introduce contamination.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability (up to 1 year at -20°C).[19]

-

Working Solution Preparation: To prepare a working solution, thaw a stock aliquot and dilute it serially in the appropriate cell culture medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). Ensure the final DMSO concentration remains below 0.1%.

Protocol 2: Workflow for a Cell-Based Estrogenicity Assay (MCF-7 Proliferation)

This workflow outlines a typical experiment to measure the proliferative effect of DES on an estrogen-responsive human breast cancer cell line, MCF-7.[18]

Materials:

-

MCF-7 cells

-

Phenol red-free culture medium (e.g., EMEM) supplemented with charcoal-stripped fetal bovine serum (CS-FBS). Causality Note: Phenol red is a weak estrogen mimic, and standard FBS contains endogenous hormones. Using this specialized medium creates a low-estrogen baseline, essential for accurately measuring the effects of DES.

-

96-well cell culture plates

-

DES working solutions, E2 positive control, and vehicle control

-

Cell viability reagent (e.g., MTT or PrestoBlue™)

Safety and Handling Precautions

Diethylstilbestrol is a known carcinogen and teratogen.[10][14] All handling should be performed with appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Weighing and handling of the powder should be done in a chemical fume hood or a ventilated balance enclosure to prevent inhalation. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.

Conclusion

Diethylstilbestrol disodium salt remains a vital research tool for investigating estrogen receptor signaling, endocrine disruption, and the molecular basis of hormone-dependent cancers. Its high potency and well-characterized mechanism of action make it a reliable positive control and experimental agent. A thorough understanding of its chemical properties, biological pathways, and the rationale behind proper handling and experimental design is paramount for generating accurate, reproducible, and meaningful scientific data.

References

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Diethylstilbestrol?[Link]

-

Korach, K. S., & McLachlan, J. A. (1995). The role of the estrogen receptor in diethylstilbestrol toxicity. PubMed. [Link]

-

Korach, K. S., & McLachlan, J. A. (1995). The Role of the Estrogen Receptor in Diethylstilbestrol Toxicity. ResearchGate. [Link]

-

National Institute of Environmental Health Sciences. (2010). DES biological actions involving receptor mediated activities as a mechanism for its toxicity. Environmental Health Perspectives. [Link]

-

Wikipedia. (n.d.). Diethylstilbestrol. [Link]

-

PharmaCompass. (n.d.). Diethylstilbestrol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

PharmaCompass. (n.d.). Destrol | Drug Information, Uses, Side Effects, Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Diethylstilbestrol. PubChem Compound Database. [Link]

-

precisionFDA. (n.d.). DIETHYLSTILBESTROL. [Link]

-

LookChem. (n.d.). Cas 56-53-1,Diethylstilbestrol. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Diethylstilbestrol Diphosphate?[Link]

-

National Center for Biotechnology Information. (n.d.). Diethylstilbestrol disulfate disodium. PubChem Compound Database. [Link]

-

Breast Cancer Prevention Partners (BCPP). (n.d.). Diethylstilbestrol (DES). [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Diethylstilbestrol. NIST Chemistry WebBook. [Link]

-

National Library of Medicine. (n.d.). Diethylstilbestrol. MeSH Browser. [Link]

-

MDPI. (2025, April 26). Effect of Diethylstilbestrol on Implantation and Decidualization in Mice. [Link]

-

Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines. [Link]

-

ResearchGate. (n.d.). Structure of diethylstilbestrol (DES). [Link]

Sources

- 1. Diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 2. Diethylstilbestrol | 56-53-1 [chemicalbook.com]

- 3. bcpp.org [bcpp.org]

- 4. lookchem.com [lookchem.com]

- 5. scbt.com [scbt.com]

- 6. Diethylstilbestrol [webbook.nist.gov]

- 7. GSRS [precision.fda.gov]

- 9. Diethylstilbestrol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 10. Diethylstilbestrol | C18H20O2 | CID 448537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. apexbt.com [apexbt.com]

- 13. What is the mechanism of Diethylstilbestrol? [synapse.patsnap.com]

- 14. Diethylstilbestrol | Profiles RNS [connect.rtrn.net]

- 15. The role of the estrogen receptor in diethylstilbestrol toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. What is the mechanism of Diethylstilbestrol Diphosphate? [synapse.patsnap.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. medchemexpress.com [medchemexpress.com]

Teratogenic effects of Diethylstilbestrol disodium salt in animal models

An In-Depth Technical Guide to the Teratogenic Effects of Diethylstilbestrol (DES) in Animal Models

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diethylstilbestrol (DES), a potent synthetic nonsteroidal estrogen, was widely prescribed to pregnant women from the 1940s to the 1970s to prevent miscarriages.[1][2] This practice was halted in 1971 after a direct link was established between in utero DES exposure and the development of a rare vaginal cancer, clear cell adenocarcinoma, in the daughters of these women.[2][3] This discovery marked DES as a significant human teratogen and transplacental carcinogen, catalyzing decades of research to understand its mechanisms of toxicity.[3][4] Animal models have been indispensable in this endeavor, successfully replicating many of the abnormalities observed in humans and providing critical insights into the long-term health consequences of developmental exposure to endocrine-disrupting chemicals (EDCs).[1][4][5]

This technical guide provides a comprehensive overview of the teratogenic effects of DES in key animal models. It is designed to equip researchers and drug development professionals with the foundational knowledge, experimental frameworks, and mechanistic understanding necessary to investigate endocrine disruption. We will explore the specific pathologies induced in mice, rats, and hamsters, delve into the molecular signaling pathways that are disrupted, and provide detailed protocols for conducting developmental toxicity studies.

Mechanistic Underpinnings of DES Teratogenicity

The teratogenic and carcinogenic effects of DES are primarily mediated through its interaction with estrogen receptors (ERs), particularly Estrogen Receptor Alpha (ERα).[6][7] Developmental exposure to DES disrupts the normal hormonal signaling required for the proper differentiation of the reproductive tract. This interference leads to permanent structural, functional, and cellular abnormalities that can manifest later in life.[1]

The Central Role of Estrogen Receptor Alpha (ERα)

The necessity of ERα in mediating DES toxicity has been unequivocally demonstrated using knockout mouse models. Mice lacking the ERα gene (αERKO) are resistant to the adverse reproductive tract effects typically induced by neonatal DES exposure.[7] This confirms that DES exerts its toxic effects by activating ERα-dependent signaling pathways at inappropriate times during development.[2][7]

Disruption of Key Developmental Gene Programs

Proper development of the female reproductive tract is orchestrated by the precise spatial and temporal expression of the Hox and Wnt gene families.[2] Perinatal DES exposure has been shown to durably alter the expression of these critical patterning genes.

-

Hox Genes: In neonatal mice, DES treatment significantly reduces the expression of Hoxa9, Hoxa10, and Hoxa11 in the developing uterus.[2] These genes are essential for the proper segmentation and differentiation of the Müllerian duct into the uterus, cervix, and upper vagina. Altered Hox gene expression is a key mechanism behind the uterine malformations seen in DES-exposed animals.[2][4]

-

Wnt Genes: Similarly, DES exposure downregulates the expression of Wnt7a, a gene critical for uterine gland development and the maintenance of uterine identity.[2]

Epigenetic Reprogramming

DES can induce lasting changes in gene expression through epigenetic modifications, such as DNA methylation.[1][7] For example, developmental DES exposure can prevent the normal demethylation of the seminal vesicle secretory protein IV (Svs4) gene promoter in male mice, while inducing demethylation of the lactoferrin (Ltf) gene promoter.[6][7] These epigenetic alterations are ERα-dependent and are associated with aberrant gene expression and toxicity.[6][7] This "reprogramming" of the epigenome during a critical developmental window can lead to a permanent predisposition to disease in adulthood.[4]

Diagram 1: Simplified DES Signaling Pathway A diagram illustrating how Diethylstilbestrol (DES) disrupts normal hormonal signaling, leading to teratogenic outcomes.

Teratogenic Effects in Key Animal Models

Mice, rats, and hamsters have been instrumental in modeling the effects of DES. While there are species-specific differences, these models consistently replicate the core pathologies seen in humans, including reproductive tract abnormalities, infertility, and an increased incidence of cancer.[4][8][9]

Mouse Models (Mus musculus)

The mouse model is particularly well-established and has been crucial for mechanistic studies, largely because it effectively replicates the abnormalities reported in DES-exposed humans.[1]

Table 1: Summary of Teratogenic Effects of DES in Mice

| Organ System | Female Offspring Effects | Male Offspring Effects |

| Reproductive Tract | Uterine abnormalities (T-shaped uterus), uterine squamous metaplasia, vaginal adenosis, cervical abnormalities, oviductal defects.[1][8] | Epididymal cysts, cryptorchidism (retained testes), testicular hypoplasia, microphallus, hypospadias.[1][8][10] |

| Fertility | Reduced fertility, abnormal pregnancies, implantation failure.[1][11] | Decreased fertility.[1] |

| Carcinogenicity | Increased incidence of uterine, cervical, and vaginal tumors (including adenocarcinoma).[1][8][10] | Nodular masses in seminal vesicles and prostate gland.[10] Increased susceptibility for tumors passed to subsequent generations.[1] |

| Other | Immune system disorders.[1] Potential for adult weight gain (obesogen effect).[3] | Immune system disorders.[1] |

Rat Models (Rattus norvegicus)

Sprague-Dawley rats are frequently used to study DES teratogenicity. The effects observed often depend on the dose and the specific gestational days of exposure.[12]

Table 2: Summary of Teratogenic Effects of DES in Rats

| Organ System | Female Offspring Effects | Male Offspring Effects |

| Reproductive Tract | Uterine squamous metaplasia, endometritis, convoluted cervix, absence of vaginal fornix.[12][13] Ovarian abnormalities (reduced follicles, oophoritis).[12] | Distension of rete testis and efferent ducts, underdevelopment of epididymal epithelium, reduced cell height in vas deferens.[14][15] |

| Fertility | Reduced litter sizes in breeding studies.[16] | Testicular hypoplasia, penile hypoplasia, cryptorchidism.[8] |

| Carcinogenicity | Increased incidence of mammary and pituitary tumors, some vaginal tumors.[8] | Not a primary finding, but high doses are associated with suppressed androgen receptor expression, a potential precursor to pathology.[14][15] |

| Endocrine Effects | Disrupted estradiol/progesterone balance.[11] | Suppression of androgen production and action.[14][17] |

Hamster Models (Mesocricetus auratus)

The Syrian hamster model is particularly notable for its high susceptibility to DES-induced endometrial adenocarcinoma following neonatal treatment.[18][19]

Table 3: Summary of Teratogenic Effects of DES in Hamsters

| Organ System | Female Offspring Effects | Male Offspring Effects |

| Reproductive Tract | Precocious uterine growth and endometrial gland development, severe hyperplasia.[19] | Epididymal and testicular tumors.[8] |

| Carcinogenicity | High incidence of endometrial adenocarcinoma, tumors of the vagina and cervix.[8][18][19] | Tumors of the epididymis, testis, liver, and kidney.[8] |

Experimental Protocols for Assessing DES Teratogenicity

The design of animal studies is critical for obtaining reproducible and translatable data. Key variables include the route of administration, the vehicle, the dose, and the timing and duration of exposure. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[20][21]

Preparation of DES Disodium Salt Solution

Causality: Diethylstilbestrol is poorly soluble in water. The disodium salt form can be used, or DES can be dissolved in a suitable vehicle like sesame or corn oil. The choice of vehicle is critical as it can affect absorption rates. Oil-based vehicles provide a slower, more sustained release compared to aqueous solutions.

Step-by-Step Protocol:

-

Select Vehicle: Choose a sterile, high-grade vehicle such as sesame oil, corn oil, or phosphate-buffered saline (PBS).[22]

-

Weigh DES: Accurately weigh the required amount of Diethylstilbestrol disodium salt in a sterile container under a chemical fume hood.

-

Dissolve: Add the vehicle to the DES powder. If using oil, gentle warming and vortexing may be required to ensure complete dissolution. For a 100 µ g/0.1 ml dose, one might dissolve 10 mg of DES in 10 ml of oil.

-

Sterilization: If the vehicle is not pre-sterilized, the final solution may need to be filter-sterilized using a 0.22 µm filter compatible with the chosen vehicle.

-

Storage: Store the solution in a sterile, light-protected vial at 4°C. Label clearly with the compound name, concentration, solvent, date of preparation, and expiration date.[21]

Administration Routes and Procedures

The most common administration route for DES in neonatal rodent studies is subcutaneous (SC) injection due to its simplicity and reliability.[23][24]

Step-by-Step Protocol for Neonatal Subcutaneous (SC) Injection:

-

Animal Restraint: Gently restrain the neonatal pup. Pups can be placed on a clean surface. No anesthesia is typically required for this rapid procedure.

-

Injection Site: Locate the injection site in the loose skin over the back (scapular region).

-

Perform Injection: Using a small gauge needle (e.g., 27-30G), gently "tent" the skin. Insert the needle into the subcutaneous space, parallel to the animal's body.[24]

-

Aspirate and Inject: Briefly aspirate to ensure the needle is not in a blood vessel, then slowly inject the predetermined volume (e.g., 20-50 µl for a mouse pup).[24]

-

Post-Injection Care: Return the pup to its dam immediately. Monitor for any signs of distress.

Sample Experimental Workflow: Neonatal Mouse Exposure Study

This workflow is a standard model for assessing the long-term effects of early-life estrogenic exposure.[2]

Causality: The first five days of life in a mouse are a critical period for reproductive tract development. Exposure during this window maximizes the potential for DES to disrupt normal differentiation processes, leading to pathologies that are observable in adulthood.

Diagram 2: Experimental Workflow for Neonatal DES Study A flowchart outlining the key stages of a typical neonatal mouse study investigating the effects of DES.

Transgenerational Effects of DES Exposure

One of the most alarming findings from animal studies is that the adverse effects of DES can be transmitted to subsequent generations that were not directly exposed.[1][5] This suggests that DES can cause heritable changes, likely through epigenetic mechanisms affecting the germline (sperm or eggs).[1]

-

Evidence in Mice: Studies have shown that the descendants of mice exposed in utero to DES have an increased incidence of reproductive tract tumors and fertility problems.[1][8] These effects can be passed down through both the maternal and paternal lineages.[5]

-

Implications: The potential for transgenerational inheritance of disease susceptibility is a profound public health concern. DES serves as a powerful model for studying how early environmental exposures can influence the health of future generations.[5][25]

Conclusion and Future Directions

Animal models have been paramount in defining the teratogenic landscape of Diethylstilbestrol. They have not only confirmed the devastating effects seen in humans but have also provided a window into the fundamental molecular mechanisms of endocrine disruption. The mouse model, in particular, has proven to be a predictive tool for understanding how developmental exposure to estrogenic compounds can reprogram developmental pathways, leading to infertility and cancer in adulthood.[1][4]

For drug development professionals, the lessons from DES are a stark reminder of the unique vulnerability of the developing fetus to hormonal agents. The established animal models and protocols detailed in this guide provide a robust framework for screening new compounds for potential endocrine-disrupting activity. Future research will continue to unravel the complexities of transgenerational epigenetic inheritance and further refine our ability to predict and prevent the long-term consequences of developmental exposures.

References

-

Ennis, B. W., & Wells, P. G. (1997). Genital tract abnormalities in female rats exposed to diethylstilbestrol in utero. PubMed. [Link]

-

National Institute of Environmental Health Sciences. (2019). Testis abnormalities in neonatally DES-exposed rats. National Institute of Environmental Health Sciences. [Link]

-

Atanassova, N., et al. (2005). Neonatal treatment of rats with diethylstilboestrol (DES) induces stromal-epithelial abnormalities of the vas deferens and cauda epididymis in adulthood following delayed basal cell development. Reproduction. [Link]

-

Baggs, R. B., & Miller, R. K. (1983). Reproductive tract abnormalities in rats treated neonatally with DES. PubMed. [Link]

-

Newbold, R. R., Padilla-Banks, E., & Jefferson, W. N. (2006). Adverse Effects of the Model Environmental Estrogen Diethylstilbestrol Are Transmitted to Subsequent Generations. Endocrinology. [Link]

-

DES Action. (2017). DES biological actions involving receptor mediated activities as a mechanism for its toxicity. DES Action. [Link]

-

DES Action. (2019). Animal models of prenatal exposure to diethylstilboestrol. DES Action. [Link]

-

Marselos, M., & Tomatis, L. (1992). Diethylstilboestrol: II, pharmacology, toxicology and carcinogenicity in experimental animals. PubMed. [Link]

-

Huang, H., et al. (2016). Neonatal diethylstilbestrol exposure alters the metabolic profile of uterine epithelial cells. Disease Models & Mechanisms. [Link]

-

Leavitt, W. W., et al. (1982). Etiology of DES-induced uterine tumors in the Syrian hamster. PubMed. [Link]

-

ResearchGate. (2001). Suppression of Androgen Action and the Induction of Gross Abnormalities of the Reproductive Tract in Male Rats Treated Neonatally With Diethylstilbestrol. ResearchGate. [Link]

-

Wang, Y., et al. (2023). Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy. National Center for Biotechnology Information. [Link]

-

Ashby, J., et al. (2002). Comparison of the developmental and reproductive toxicity of diethylstilbestrol administered to rats in utero, lactationally, preweaning, or postweaning. PubMed. [Link]

-

DES Action. (n.d.). Diethylstilbestrol DES Transgenerational Effects Studies. DES Action. [Link]

-

DES Action. (2018). Developmental toxicity but no immunotoxicity after prenatal exposure to DES. DES Action. [Link]

-

ResearchGate. (2021). Current Perspective of Diethylstilbestrol (DES) Exposure in Mothers and Offspring. ResearchGate. [Link]

-

Gabriel-Robez, O., & Clavert, J. (1971). [Teratogenic and lethal actions of diethylstilbestrol on the mouse embryo]. PubMed. [Link]

-

Miyagawa, K., et al. (2015). Effects of diethylstilbestrol exposure during gestation on both maternal and offspring behavior. Frontiers in Neuroscience. [Link]

-

Alonso-Magdalena, P., et al. (2021). Are the Effects of DES Over? A Tragic Lesson from the Past. MDPI. [Link]

-

Walker, B. E. (1989). Animal models of prenatal exposure to diethylstilboestrol. PubMed. [Link]

-

Hendry, W. J., 3rd, & Leavitt, W. W. (1991). Altered morphogenesis of the immature hamster uterus following neonatal exposure to diethylstilbestrol. PubMed. [Link]

-

Wikipedia. (n.d.). Birth defects of diethylstilbestrol. Wikipedia. [Link]

-

McLachlan, J. A., & Newbold, R. R. (1975). Prenatal exposure to diethylstilbestrol in mice: toxicological studies. PubMed. [Link]

-

Ehrhardt, A. (n.d.). Long-Term Mental Health Effects of Prenatal Des Exposure. Grantome. [Link]

-

ResearchGate. (2023). Prenatal DES exposure leads to earlier timing of vaginal opening across multiple generations and doses. ResearchGate. [Link]

-

ResearchGate. (2014). Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ER α Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers ( DNMT3A , MBD2 , and HDAC2 ) in the Mouse Seminal Vesicle. ResearchGate. [Link]

-

Li, Y., et al. (2014). Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle. National Center for Biotechnology Information. [Link]

-

Embryo Project Encyclopedia. (2014). "Developmental Effects of Endocrine-Disrupting Chemicals in Wildlife and Humans" (1993), by Theo Colborn, Frederick S. vom Saal, and Ana M. Soto. Embryo Project Encyclopedia. [Link]

-

Shah, R. M., & Travill, A. A. (1976). The teratogenic effects of hydrocortisone on palatal development in the hamster. Journal of Embryology and Experimental Morphology. [Link]

-

National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2002). Practical Aspects of Experimental Design in Animal Research. ILAR Journal. [Link]

-

University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. UCSB Office of Research. [Link]

-

Ferm, V. H., & Hanlon, D. P. (1986). Teratogen concentration changes as the basis of the heat stress enhancement of arsenate teratogenesis in hamsters. PubMed. [Link]

-

Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. National Center for Biotechnology Information. [Link]

-

West Virginia University. (n.d.). WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. West Virginia University. [Link]

-

Hansen, H. H., et al. (2015). A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents. PLOS ONE. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. DES biological actions involving receptor mediated activities as a mechanism for its toxicity [diethylstilbestrol.co.uk]

- 3. Birth defects of diethylstilbestrol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Animal models of prenatal exposure to diethylstilboestrol [diethylstilbestrol.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diethylstilboestrol: II, pharmacology, toxicology and carcinogenicity in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Animal models of prenatal exposure to diethylstilboestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prenatal exposure to diethylstilbestrol in mice: toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Genital tract abnormalities in female rats exposed to diethylstilbestrol in utero - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Reproductive tract abnormalities in rats treated neonatally with DES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. diethylstilbestrol.co.uk [diethylstilbestrol.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. Comparison of the developmental and reproductive toxicity of diethylstilbestrol administered to rats in utero, lactationally, preweaning, or postweaning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rep.bioscientifica.com [rep.bioscientifica.com]

- 18. Etiology of DES-induced uterine tumors in the Syrian hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Altered morphogenesis of the immature hamster uterus following neonatal exposure to diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. research.ucsb.edu [research.ucsb.edu]

- 22. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents | PLOS One [journals.plos.org]

- 23. az.research.umich.edu [az.research.umich.edu]

- 24. animal.research.wvu.edu [animal.research.wvu.edu]

- 25. Diethylstilbestrol DES Transgenerational Effects Studies [diethylstilbestrol.co.uk]

Methodological & Application

Application Note: In Vivo Administration of Diethylstilbestrol Disodium Salt to Neonatal Mice

Mechanistic Rationale & Paradigm Shift

The neonatal diethylstilbestrol (DES) exposure mouse model is a foundational system for studying endocrine-disrupting chemicals (EDCs), epigenetic inheritance, and clear-cell adenocarcinoma. Historically, DES free base has been administered via subcutaneous injection using lipophilic vehicles like corn or sesame oil[1]. However, repeated injection of viscous oils into the fragile subcutaneous space of neonatal pups introduces significant experimental confounders, including localized granulomatous inflammation, delayed absorption kinetics, and vehicle-induced alterations in lipid metabolism.

By utilizing Diethylstilbestrol Disodium Salt —the water-soluble conjugate of DES—researchers can formulate doses in sterile physiological saline or phosphate-buffered saline (PBS). This substitution ensures rapid systemic distribution and eliminates the lipophilic vehicle background, providing a cleaner molecular baseline for transcriptomic and epigenetic downstream analyses.

Mechanistically, neonatal DES exposure acts by hyperactivating Estrogen Receptor alpha (ERα). During critical developmental windows, this persistent activation upregulates epigenetic modifiers (such as DNMT3A, MBD2, and HDAC2)[2], driving permanent promoter hypomethylation in target genes. This reprogramming leads to lifelong aberrant expression of protooncogenes (like c-fos and c-jun)[3] and inflammatory Cxcl chemokines[1], which ultimately culminates in carcinogenic transformations in the reproductive tract.

Mechanism of DES disodium-induced epigenetic toxicity and oncogenic gene activation.

Quantitative Dose-Response Dynamics

The murine reproductive tract demonstrates a biphasic sensitivity to DES during the early postnatal window. Experimental outcomes vary drastically depending on the exact dosing threshold. The table below outlines the phenotypic dichotomy established across different dosing regimens.

| Dose Level (Standardized to DES Base) | Neonatal Window | Primary Phenotypic & Molecular Outcomes | Ref |

| Low Dose (0.01 - 0.02 µg/kg/day) | PND 1 – 5 | Enhanced uterine wet weight in response to adult estrogen challenge; elevated ERα retention. | [4][5] |

| Standard Carcinogenic Dose (~2.0 µ g/pup/day ) | PND 1 – 5 | Disorganized endometrial stroma; marked epithelial infolding; persistent vaginal epithelial proliferation; c-fos dysregulation. | [3][6] |

| High Dose (>2.0 mg/kg/day) | PND 1 – 5 | Dampened uterine estrogen response; extended estrous cycles; severe reduction in uterine gland density and lymphocyte proliferation. | [4][5] |

Protocol I: Reconstitution of DES Disodium Salt

To ensure reproducibility, researchers must account for the molar mass difference between DES free base (

Causality for Micro-Volume Design:

Because neonatal murine skin is exceptionally thin, subcutaneous injection volumes exceeding 20 µL inevitably lead to fluid leakage, causing severe dosing inaccuracies. The aqueous formulation must be concentrated appropriately to deliver the exact dose in

Step-by-Step Methodology:

-

Molar Adjustment: Weigh the purified Diethylstilbestrol Disodium Salt powder inside a dark-chamber microbalance to protect the photosensitive stilbene backbone from UV degradation.

-

Stock Preparation: Dissolve the salt in sterile, endotoxin-free

Phosphate-Buffered Saline (PBS, pH 7.4) to create a primary stock concentration of -

Working Aliquot Dilution: Dilute the stock 1:10 in PBS to yield a final working concentration of

mg/mL . -

Storage: Immediately aliquot the working solution into amber microcentrifuge tubes. Store at -20°C. Note: Disodium salt solutions degrade rapidly at room temperature under ambient light.

Protocol II: Neonatal Subcutaneous Administration

A highly controlled administration timeline is critical. The critical window for disrupting murine uterine differentiation spans Postnatal Days (PND) 1 through 5.

Standard temporal workflow for neonatal DES administration and downstream phenotypic validation.

Step-by-Step Methodology:

-

PND 0 (Litter Standardization): On the day of birth, cull or foster litters to a standardized size of exactly 8–10 pups. This eliminates metabolic and nutritional variations that can mask endocrine-mediated phenotypes.

-

PND 1 to 5 (Daily Dosing):

-

Gently remove a pup from the nest. Use a warming pad set to 37°C to prevent cold stress.

-

Secure the pup by pinching the loose skin at the dorsal scruff (nape of the neck) using your thumb and index finger. Causality: Injecting into the dorsal neck fold takes advantage of the loose connective tissue, minimizing mechanical pressure on internal organs[6].

-

Using a highly precise Hamilton syringe or a 30-gauge fixed-needle insulin syringe, insert the needle bevel-up into the subcutaneous space.

-

Slowly inject exactly

µL of the DES Disodium working solution ( -

Wait 3 seconds before withdrawing the needle. Gently pinch the injection site with a sterile swab for 2 seconds to seal the puncture tract and prevent backflow.

-

-

Return to Dam: Roll the pup gently in soiled bedding to mask human scent, reducing the risk of maternal cannibalism, and return it to the dam.

Self-Validating Quality Control Metrics

Every rigorous experimental protocol requires internal checkpoints to validate success before committing resources to expensive multi-omics or long-term carcinogenic assays.

-

Pre-Pubertal QC (PND 17): Randomly select a subset of females. Euthanize and extract the uterus. A successful standard-dose (

µg) neonatal DES protocol will show a significant deviation in baseline uterine wet weight and an altered volumetric response compared to PBS-treated controls[4]. -

Adult Histological QC (PND 60 - 70): Perform routine Hematoxylin & Eosin (H&E) staining on vaginal tissue cross-sections. In valid models, histological examination will clearly display persistent epithelial cell proliferation, macroscopic swelling, and squamous metaplasia that proceeds completely independent of circulating endogenous estrogens[1].

References

-

Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium. PLOS One / PubMed Central.[Link]

-

Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle. Environmental Health Perspectives / PubMed Central.[Link]

-

Developmental exposure to diethylstilbestrol (DES) alters uterine response to estrogens in prepubescent mice: low versus high dose effects. Toxicology and Applied Pharmacology / PubMed.[Link]

-

Effects of Diethylstilbestrol on Uterus Structure and Immunological Function in Mice During Early Pregnancy. Toxics / MDPI.[Link]

-

Effects of neonatal diethylstilbestrol exposure on c-fos and c-jun protooncogene expression in the mouse uterus. Histology and Histopathology.[Link]

-

Effects of neonatal diethylstilbestrol (DES) exposure on morphology and growth patterns of endometrial epithelial cells in CD-1 mice. Toxicologic Pathology / PubMed. [Link]

Sources

- 1. Neonatal administration of synthetic estrogen, diethylstilbestrol to mice up-regulates inflammatory Cxclchemokines located in the 5qE1 region in the vaginal epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diethylstilbestrol (DES)-Stimulated Hormonal Toxicity is Mediated by ERα Alteration of Target Gene Methylation Patterns and Epigenetic Modifiers (DNMT3A, MBD2, and HDAC2) in the Mouse Seminal Vesicle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hh.um.es [hh.um.es]

- 4. Developmental exposure to diethylstilbestrol (DES) alters uterine response to estrogens in prepubescent mice: low versus high dose effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Effects of neonatal diethylstilbestrol (DES) exposure on morphology and growth patterns of endometrial epithelial cells in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Aseptic Processing and Sterilization Modalities for Diethylstilbestrol Disodium Solutions

Target Audience: Formulation Scientists, Preclinical Researchers, and Bioprocess Engineers Content Focus: Physicochemical causality, membrane interactions, and thermal stability of non-steroidal estrogens.

Introduction and Mechanistic Context

Diethylstilbestrol (DES) is a highly potent synthetic non-steroidal estrogen. While its systemic clinical administration has been largely discontinued due to its historical association with teratogenic effects and carcinogenesis [1], DES and its derivatives remain heavily utilized in targeted oncology research, endocrine disruption modeling, and the study of nonclassical membrane estrogen receptors (ncmER) [2].

Because the DES free base exhibits extremely poor aqueous solubility (<0.15 mg/mL in mild buffers), formulation scientists rely on Diethylstilbestrol disodium salt . By deprotonating the two symmetrically opposed para-hydroxyl groups, the salt achieves rapid aqueous dissolution. However, this ionic state introduces severe formulation vulnerabilities during sterilization: strict pH dependency and high oxidative susceptibility. Designing a sterilization protocol requires anticipating how thermal energy, membrane chemistry, and atmospheric gases interact with the phenoxide ions.

The Causality of Sterilization Constraints

Sterilizing DES disodium is not merely about achieving a 10⁻⁶ Sterility Assurance Level (SAL); it is about preventing the molecule from reverting to its hydrophobic free base or oxidizing into biologically inactive quinones.

Thermal vs. pH Stability (The Autoclaving Paradox)

Contrary to common assumptions regarding complex organic molecules, the DES backbone is highly thermally stable. Phase-distribution and accelerated degradation studies indicate that DES can withstand standard autoclaving conditions (121°C for 20 minutes) with less than 1% chemical degradation [3]. The true risk of autoclaving is pH drift. As the solution cools post-sterilization in non-hermetic containers, it rapidly absorbs atmospheric CO₂. This forms carbonic acid, dropping the solution's pH. If the pH drops below the compound's pKa (~9.8), the phenoxide ions re-protonate. The dielectric compatibility collapses, leading to instantaneous and irreversible precipitation of the DES free base.

Membrane Adsorption Dynamics (The Filtration Imperative)

Because of the risks associated with heat and pH fluctuation, sterile filtration (0.22 µm) is the gold standard for DES disodium solutions [4]. However, DES retains a highly lipophilic stilbene core. If passed through hydrophobic or high-binding membranes (such as standard Nylon), non-specific hydrophobic interactions will strip the drug from the solvent, severely reducing the final titer. Polyethersulfone (PES) or Polyvinylidene Fluoride (PVDF) membranes are strictly required to ensure >98% drug recovery.

Data Summary: Properties and Modalities

Table 1: Physicochemical Parameters Dictating Sterilization Protocols

| Parameter | Value / Characteristic | Implication for Sterilization Design |

| pKa (Phenolic OH) | ~9.8 | Solution pH must be strictly maintained ≥ 10.0 during any thermal processing to prevent free-base nucleation. |

| Aqueous Solubility | High (Disodium); Low (Free Base) | pH shifts instantly ruin the formulation. Highly alkaline buffers are mandatory. |

| Thermal Stability | Robust (Tolerates 121°C) | Autoclaving is chemically viable only if oxidative and pH states are perfectly controlled. |

| Oxidation Potential | High (Phenoxide ions) | O₂ must be displaced (via Nitrogen or Argon sparging) before applying heat. |

| Photostability | Low (Trans → Cis shift) | Protect from prolonged UV/Visible light. Use amber glassware during processing. |

Table 2: Evaluation of Sterilization Modalities

| Sterilization Method | Efficacy | Mechanistic Drawbacks & Chemical Risks | Recommendation |

| Sterile Filtration (0.22 µm) | Complete | Risk of drug loss if incorrect membrane polymer is selected. | Gold Standard |

| Steam Autoclaving (121°C) | Complete | CO₂ ingress lowers pH causing precipitation; O₂ causes oxidative discoloration. | Conditional |

| Gamma Irradiation | Complete | Phenol rings are rapidly degraded by free radical-induced crosslinking. | Not Recommended |

| UV Sterilization | Partial | Triggers profound trans-cis isomerization, destroying receptor affinity. | Prohibited |

Sterilization Decision Workflow

Decision matrix for selecting the optimal sterilization method for DES disodium solutions based on pH.

Standard Operating Protocols (SOPs)

Protocol A: Aseptic Filtration of DES Disodium (Primary Method)

This method prevents thermal oxidation and circumvents the severe pH liabilities of autoclaving.

-

Buffer Preparation: Prepare a robust alkaline buffer (e.g., 50 mM Glycine-NaOH or Sodium Carbonate buffer) adjusted to pH 10.5 . Amine buffers like TRIS are not recommended due to their highly temperature-dependent pKa.

-

Aseptic Compounding: Inside a Class II Biological Safety Cabinet, gradually add the DES disodium powder to the buffer under continuous, gentle magnetic stirring. Avoid vigorous vortexing to minimize dissolved oxygen incorporation.

-

Membrane Conditioning: Pre-wet a sterile 0.22 µm PES (Polyethersulfone) or PVDF syringe filter with 1–2 mL of the blank buffer. Discard the flow-through. This saturates any trace non-specific binding sites on the membrane.

-

Filtration: Pass the DES solution through the conditioned membrane into a pre-sterilized, depyrogenated amber glass vial .

-

Inert Blanketing & Sealing: Gently blanket the headspace of the vial with sterile Argon or Nitrogen gas. Seal immediately with a PTFE-lined silicone septum.

-

Self-Validating QA/QC Check: Post-filtration, extract a 1 mL aliquot. Measure the pH to confirm it remains >10.0. Assess visually against a dark background; the solution must be completely translucent and colorless. Store protected from light at 4°C.

Protocol B: Terminal Autoclaving of Buffered Solutions (Conditional)

Only to be utilized if downstream regulatory constraints mandate terminal heat sterilization.

-

Strict Buffering: The solution must be formulated in a high-capacity Carbonate-Bicarbonate buffer (pH 10.5). Unbuffered water or saline will fail catastrophically during the cooling cycle.

-

Deoxygenation: Sparge the formulated DES disodium solution with Nitrogen gas for 15 minutes prior to filling.

-

Aliquoting & Headspace Purging: Dispense into Type I borosilicate glass ampoules or heavy-walled vials. Purge the headspace with Nitrogen gas for 10 seconds per vial immediately before crimping. Causality: Heat combined with the high pH required for solubility will rapidly oxidize the phenoxide rings into quinone derivatives if oxygen is present.

-

Sterilization Cycle: Run a standard liquid cycle (slow exhaust) at 121°C and 15 psi for 20 minutes.

-

Self-Validating QA/QC Check: Upon cooling, hold the vial against a white background. If a pinkish, brownish, or yellow hue is observed, oxidative degradation has occurred and the batch must be discarded. Hold against a dark background; any micellar cloudiness indicates CO₂ ingress lowered the pH, precipitating the free base.

References

-

Title: Low Doses of Bisphenol A and Diethylstilbestrol Impair Ca2+ Signals in Pancreatic α-Cells through a Nonclassical Membrane Estrogen Receptor within Intact Islets of Langerhans Source: Environmental Health Perspectives (NIH PubMed Central) URL: [Link]

-

Title: Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method: Some Theoretical and Practical Considerations Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

-

Title: Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis Source: Frontiers in Microbiology (NIH PubMed Central) URL: [Link]

Precision Molarity Calculation and Formulation of Diethylstilbestrol Disodium Salt for In Vitro and In Vivo Models

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Application Scope: Estrogen Receptor (ERα/β) Profiling, Pituitary Adenoma Induction Models, and Cell-Based Transcriptional Assays

The Mechanistic Rationale: The Shift from Base to Salt Forms

Diethylstilbestrol (DES) is a historically critical synthetic nonsteroidal estrogen, possessing extreme potency as an agonist for both Estrogen Receptors (ERα and ERβ)[1]. Traditionally, biological assays dictate the use of the DES "free base". However, possessing a LogP of approximately 5.1[1], the free base is practically insoluble in physiological aqueous media, compelling researchers to dissolve the compound in high concentrations of DMSO, cyclodextrins, PEG300, or corn oil to maintain solution clarity[2][3].

The Causality of Cytotoxicity: Utilizing DMSO or ethanol as a drug vehicle introduces systemic artifacts in cellular experiments. These organic co-solvents perturb lipid bilayer dynamics and can artificially alter basal transcriptomic profiles, rendering highly sensitive downstream readouts uninterpretable.

By transitioning to Diethylstilbestrol disodium salt , formulation scientists can entirely bypass solvent-induced toxicity. The deprotonation of the two phenolic hydroxyl groups to form a disodium phenoxide salt radically shifts the compound’s partition coefficient, enabling complete dissolution in purely aqueous buffers (e.g., physiological saline or PBS)[4].

Physicochemical Properties & The "Molecular Weight Trap"

The primary cause of irreproducible dose-response data when handling estrogenic salts is an analytical oversight: failing to correct for the mass difference between the free base and the salt form. Researchers often mistakenly weigh the disodium salt while calculating molarity using the free-base molecular weight[5].

Table 1: Physicochemical comparison to eliminate stoichiometric errors.

| Parameter | Diethylstilbestrol (Free Base) | Diethylstilbestrol Disodium Salt |

| CAS Number | 56-53-1[6] | 63528-82-5[4] |

| Molecular Formula | ||

| Molecular Weight | 268.35 g/mol [1] | 312.31 g/mol [4] |

| Solvent Profile | Require DMSO, Ethanol, PEG400[2] | Aqueous buffers (ddH₂O, PBS, Saline) |

| Handling Caveats | Standard desiccation | Highly Hygroscopic (Requires strict desiccation) |

Crucial Insight: Using the free-base molecular weight (268.35 g/mol ) to calculate the molarity of a disodium powder (312.31 g/mol ) intrinsically skews the actual concentration by roughly 14% . This significantly distorts downstream IC₅₀/EC₅₀ kinetic parameterization[5].

Mathematical Fundamentals of Molarity & Mass Calculations

A biological system reacts to the number of active ligand molecules (moles), not to their total weight. Because 1 mole of Diethylstilbestrol disodium salt dissociates completely into 1 mole of active DES dianion, molarity ratios are 1:1 . Therefore, an aqueous 10 mM stock of the salt equates to a 10 mM stock of the active biological moiety.

However, if your in vivo protocol demands a strictly mass-based dose (e.g., "administer 5 mg/kg of active DES"), you must apply a specific adjustment factor to account for the sodium cations:

Example: To administer the equivalent of 5 mg/kg of DES base, you must dose

Visualization of the Calculation Workflow

Fig 1: Dynamic Calculation Workflow for Molarity Formulation of DES Disodium Salt.

Self-Validating Protocol: Preparation of a 10 mM Aqueous Stock

Trying to weigh exactly 3.12 mg on a standard analytical balance introduces massive human error. This self-validating protocol relies on reversed procedural logic: accurately capturing a roughly weighed mass, and dynamically computing the precise solvent volume needed. This mathematically guarantees exact molarity regardless of powder transfer variation[5].

Step-by-Step Methodology:

-

Thermal Equilibration: Remove the DES disodium salt from -20°C storage. Allow it to acclimate inside a desiccator at room temperature for 30 minutes before unsealing.

-

Causality Insight: Phenoxide salts are aggressively hygroscopic. Uncapping a cold vial induces micro-condensation of ambient humidity, adding "invisible water weight." This causes you to weigh less active compound than indicated, resulting in sub-potent experimental dosing.

-

-

Dynamic Weighing: Tare a low-retention microcentrifuge tube on an analytical balance (minimum 0.1 mg precision). Transfer an approximate, arbitrary mass of powder (e.g., ~5 mg). Instantly record the exact measured mass (e.g.,

mg). -

Volume Calculation: Utilize the precise molecular weight of the salt (

g/mol )[4] to determine the total required volume of aqueous solvent for a 10 mM (0.01 mol/L) stock: -

Solvent Addition: Add exactly 1645.8 µL of sterile ddH₂O or physiological PBS. Vortex moderately until the solid achieves a completely clear, homogenous phase[2].

-

Sterilization via PES Filtration: Push the stock solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

-

Causality Insight: Hydrophilic PES membranes possess ultra-low non-specific binding characteristics, ensuring that highly potent estrogenic compounds are not stripped from the solution during sterilization, unlike classical Nylon filters.

-

-

Aliquoting & Storage: To prevent cumulative oxidative degradation of the phenolic groups via repeated freeze-thaw stress, immediately divide the master stock into single-use 50 µL aliquots and transfer them to -20°C.

(Optional Quality Control): Because DES demonstrates a robust UV-Vis absorbance maximum at approximately 241 nm in mildly alkaline solutions, sophisticated GLP environments can confirm target molarity via spectrophotometric comparison against a USP standard curve[7].

Downstream Application: Target Pathway Activation

When correctly formulated into physiological buffers, the DES disodium salt seamlessly permeates cellular barriers. Its high-fidelity interaction with estrogen receptors validates diverse downstream applications, including the successful induction of pituitary adenoma animal models without confounding lipophilic toxicity[8].

Fig 2: Accurate molarity formulation ensures unhindered ligand-receptor binding and downstream transcription.

References

-

Details of the Drug | DrugMAP (IDRB). Validates free-base MW, LogP properties, and pharmacological mechanisms. URL: [Link]

-

Supplier CAS No 63528-82-5 - BuyersGuideChem. Confirms precise disodium salt CAS registry, chemical formulation, and 312.31 g/mol MW. URL: [Link]

-

DIETHYLSTILBESTROL [HSDB] - PharmaCompass. Standardization properties and synomym registration for chemical handling. URL:[Link]

-

USP Monographs: Diethylstilbestrol Diphosphate - USPBPEP. Outlines quality assurance UV-Vis benchmarks (241 nm). URL: [Link]

Sources

- 1. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Diethylstilbestrol-d3 I CAS#: 58322-36-4 I deuterium labeled Diethylstilbestrol I InvivoChem [invivochem.com]

- 4. buyersguidechem.com [buyersguidechem.com]

- 5. Diethylstilbestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 6. DIETHYLSTILBESTROL [HSDB] - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]

- 7. uspbpep.com [uspbpep.com]

- 8. selleckchem.com [selleckchem.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing the Stability of Diethylstilbestrol Disodium Salt in Solution

Welcome to the technical support center for Diethylstilbestrol Disodium Salt. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of Diethylstilbestrol Disodium Salt in solution. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.

Introduction to Diethylstilbestrol Disodium Salt and its Stability Challenges

Diethylstilbestrol (DES) is a synthetic non-steroidal estrogen. Its disodium salt form is utilized to enhance its aqueous solubility. However, once in solution, the molecule is susceptible to various degradation pathways, including oxidation, photodegradation, and isomerization. These instabilities can significantly impact experimental outcomes by altering the effective concentration and introducing confounding variables in the form of degradation by-products, some of which may retain biological activity.[1][2] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of Diethylstilbestrol Disodium Salt in solution?

A1: The stability of Diethylstilbestrol Disodium Salt in solution is primarily influenced by three main factors:

-

pH: The pH of the solution can catalyze degradation reactions. Studies on the parent compound, DES, indicate that both acidic and alkaline conditions can promote its degradation.[3] The photodegradation of DES, for instance, has been shown to increase up to a pH of 9.0.[4] Therefore, maintaining an optimal pH is critical.

-

Light: Exposure to light, particularly UV radiation, can lead to photodegradation and isomerization of the molecule.[2][5] It is crucial to protect solutions from light during preparation, storage, and handling.

-

Oxidation: The phenolic hydroxyl groups in the Diethylstilbestrol molecule are susceptible to oxidation. This can be accelerated by the presence of oxygen and certain metal ions in the solution.[1][6]

Q2: What is the recommended solvent for preparing a stock solution of Diethylstilbestrol Disodium Salt?

A2: For long-term storage, it is recommended to prepare stock solutions in high-purity organic solvents such as ethanol or DMSO.[7] Diethylstilbestrol is readily soluble in these solvents at concentrations of approximately 30 mg/mL. Stock solutions in these organic solvents are more stable than aqueous solutions, especially when stored at low temperatures (-20°C or -80°C).[8]

Q3: How long can I store aqueous solutions of Diethylstilbestrol Disodium Salt?

A3: It is strongly recommended not to store aqueous solutions of Diethylstilbestrol for more than one day.[9] If aqueous working solutions are required, they should be prepared fresh from a stock solution in an organic solvent on the day of use.

Q4: Should I be concerned about the cis- and trans-isomers of Diethylstilbestrol in my experiments?

A4: Yes, the cis- and trans-isomers of Diethylstilbestrol are in a dynamic equilibrium that can be influenced by factors such as pH, light, and temperature. The trans-isomer is generally the more stable and biologically active form. Changes in the isomeric ratio can affect the potency of your solution. It is important to control the conditions of your solution to maintain a consistent isomeric composition.

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Loss of biological activity or inconsistent results over time. | Degradation of the compound in solution. | Prepare fresh aqueous working solutions for each experiment from a frozen stock in an organic solvent. Protect all solutions from light. Consider performing a concentration verification of your working solution using HPLC if inconsistency persists. |

| Precipitate forms in the aqueous working solution. | Poor solubility of the disodium salt at the working concentration or pH. Change in pH affecting solubility. | Ensure the final concentration in your aqueous buffer is below the solubility limit. A common technique is to first dissolve the compound in a small amount of ethanol before diluting with the aqueous buffer.[9] Verify the pH of your final solution. |

| Color change observed in the solution (e.g., yellowing). | Oxidation of the compound. | Use deoxygenated buffers for preparing aqueous solutions. Purging the solvent with an inert gas like nitrogen or argon before dissolving the compound can help. Store solutions in tightly sealed containers with minimal headspace. |

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution of Diethylstilbestrol Disodium Salt in ethanol.

Materials:

-

Diethylstilbestrol Disodium Salt (solid)

-

Anhydrous Ethanol (ACS grade or higher)

-

Sterile, amber glass vial with a PTFE-lined cap

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weigh the desired amount of Diethylstilbestrol Disodium Salt in a sterile microcentrifuge tube.

-

In a chemical fume hood, add the appropriate volume of anhydrous ethanol to achieve a final concentration of 10 mg/mL.

-

Cap the vial tightly and vortex until the solid is completely dissolved.

-

Aliquot the stock solution into smaller, single-use amber vials to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage (up to 1 year).[8]

Protocol 2: Preparation of an Aqueous Working Solution

This protocol describes the preparation of a 10 µg/mL aqueous working solution in Phosphate Buffered Saline (PBS).

Materials:

-

10 mg/mL Diethylstilbestrol Disodium Salt stock solution in ethanol (from Protocol 1)

-

Phosphate Buffered Saline (PBS), pH 7.4, sterile-filtered

-

Sterile, amber microcentrifuge tubes

Procedure:

-

Prepare this solution fresh on the day of use.

-

Calculate the volume of the stock solution needed to achieve the final concentration of 10 µg/mL in the desired final volume of PBS.

-

In a sterile, amber microcentrifuge tube, add the required volume of PBS.

-

While vortexing the PBS, add the calculated volume of the ethanol stock solution dropwise to ensure rapid mixing and prevent precipitation.

-

Use the freshly prepared aqueous working solution immediately. Do not store.[9]

Key Stability Factors and Recommendations

| Factor | Recommendation | Scientific Rationale |

| pH | Maintain a near-neutral pH (around 7.0-7.4) for aqueous solutions. Use a suitable buffer system. | Both acidic and alkaline conditions have been shown to promote the degradation of DES.[3] A neutral pH is expected to minimize pH-catalyzed degradation. |

| Light Exposure | Always use amber vials or wrap containers in aluminum foil. Minimize exposure to ambient light during handling. | DES is known to undergo photodegradation and isomerization upon exposure to light, particularly UV wavelengths.[2][5] |

| Temperature | Store stock solutions at -20°C or -80°C. Prepare aqueous solutions fresh and use them at the experimental temperature. | Lower temperatures slow down the rate of chemical degradation reactions. |

| Oxygen Exposure | Use deoxygenated solvents/buffers where possible. Minimize headspace in storage vials. | The phenolic structure of DES is susceptible to oxidation, which can be initiated by dissolved oxygen.[6] |

| Solvent | Use high-purity organic solvents (ethanol, DMSO) for stock solutions. | Organic solvents provide a more stable environment for long-term storage compared to aqueous solutions where hydrolytic and oxidative degradation can be more prevalent.[9] |

Diagrams

Experimental Workflow for Preparing Stable Solutions

Sources

- 1. Oxidative metabolism of diethylstilbestrol by prostaglandin synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UV photoconversion of environmental oestrogen diethylstilbestrol and its persistence in surface water under sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Persulfate-assisted photodegradation of diethylstilbestrol using monoclinic BiVO4 under visible-light irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. researchgate.net [researchgate.net]

- 6. Voltammetric detection and analysis of the behavior of diethylstilbestrol oxidation products | Scilit [scilit.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Navigating the Challenges of Diethylstilbestrol Disodium Salt: A Technical Guide to Preventing Oxidation in Stock Solutions

A Technical Support Center for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for Diethylstilbestrol disodium salt (DES-Na). As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of your stock solutions. The phenolic nature of Diethylstilbestrol makes its disodium salt particularly susceptible to oxidation, which can compromise the accuracy and reproducibility of your experiments. This guide provides in-depth, experience-driven advice to help you prepare, store, and troubleshoot your DES-Na stock solutions, ensuring the reliability of your research.

Frequently Asked Questions (FAQs)

Q1: My Diethylstilbestrol disodium salt stock solution has turned a yellow/pinkish color. What does this mean, and can I still use it?

A faint yellow or pinkish hue is often the first visual indicator of oxidation. This color change is due to the formation of quinone-type oxidation products, which are colored. While a very faint color change might not significantly impact experiments with less stringent requirements, it is a clear sign of degradation. For sensitive applications, such as cell-based assays or in vivo studies, it is strongly recommended to discard the colored solution and prepare a fresh stock. The presence of these oxidation products can lead to unpredictable and erroneous results.

Q2: What is the primary cause of Diethylstilbestrol disodium salt degradation in stock solutions?

The primary cause of degradation is oxidation. The phenolic hydroxyl groups on the Diethylstilbestrol molecule are readily oxidized, especially in aqueous solutions. This process is accelerated by several factors, including:

-

Exposure to atmospheric oxygen: Dissolved oxygen in the solvent is a key culprit.

-

Elevated pH: Higher pH levels (alkaline conditions) can increase the rate of oxidation[1].

-

Exposure to light: Light, particularly UV light, can provide the energy to initiate and propagate oxidative reactions.

-

Elevated temperature: Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of degradation[1].

-

Presence of metal ions: Certain metal ions can act as catalysts for oxidation reactions.

Q3: What is the recommended solvent for preparing Diethylstilbestrol disodium salt stock solutions?

For the disodium salt, the intended solvent is typically an aqueous buffer. However, given its instability in aqueous solutions, it is often recommended to prepare a concentrated stock in a deoxygenated, high-purity organic solvent such as ethanol or DMSO, and then dilute it into your aqueous experimental medium just before use[2]. If an aqueous stock is absolutely necessary, it should be prepared in a deoxygenated buffer and used immediately. Do not store aqueous solutions for more than a day[2].

Q4: How should I store my Diethylstilbestrol disodium salt stock solutions for optimal stability?

For long-term storage, it is best to store Diethylstilbestrol as a solid at -20°C or below, protected from light and moisture[2]. If a stock solution is necessary, prepare it in an organic solvent like ethanol or DMSO, purge the headspace of the vial with an inert gas (argon or nitrogen), and store at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles[3][4][5].

Troubleshooting Guide

This section addresses specific issues you may encounter with your Diethylstilbestrol disodium salt stock solutions and provides actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Solution turns yellow/pink rapidly after preparation. | 1. High levels of dissolved oxygen in the solvent. 2. The pH of the aqueous solution is too high. 3. Contamination of the solvent with metal ions. | 1. Use a high-purity solvent and deoxygenate it by sparging with argon or nitrogen gas before use. 2. If using an aqueous buffer, ensure the pH is neutral or slightly acidic. Studies have shown increased degradation at pH > 7[1]. 3. Use metal-free water and high-purity buffers. |

| Precipitate forms in the stock solution upon storage at low temperatures. | 1. The concentration of the stock solution exceeds its solubility at the storage temperature. 2. The solvent is not pure. | 1. Prepare the stock solution at a concentration known to be soluble at the intended storage temperature. 2. Use high-purity, anhydrous solvents. For DMSO stocks, ensure it is anhydrous as moisture can reduce solubility[6]. |

| Inconsistent or unexpected experimental results. | 1. Degradation of the Diethylstilbestrol disodium salt in the stock solution. 2. Inaccurate concentration of the stock solution due to degradation. | 1. Prepare a fresh stock solution following the best practices outlined in this guide. 2. Perform a quality control check on your stock solution using a method like HPLC-UV to determine the actual concentration of the active compound. |

Experimental Protocols

Protocol 1: Preparation of a Stabilized Diethylstilbestrol Disodium Salt Stock Solution

This protocol describes the preparation of a more stable, concentrated stock solution in an organic solvent.

Materials:

-

Diethylstilbestrol disodium salt

-

Anhydrous, high-purity ethanol or DMSO

-

Inert gas (argon or nitrogen) with a sparging needle

-

Sterile, amber glass vials with Teflon-lined caps

Procedure:

-

Deoxygenate the Solvent: Sparge the required volume of ethanol or DMSO with a gentle stream of argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

-

Weighing: In a sterile environment, accurately weigh the desired amount of Diethylstilbestrol disodium salt.

-

Dissolution: Add the deoxygenated solvent to the weighed Diethylstilbestrol disodium salt to achieve the desired stock concentration.

-

Inert Gas Purge: Once the solid is fully dissolved, purge the headspace of the vial with the inert gas for 30-60 seconds to create an inert atmosphere.

-

Storage: Immediately cap the vial tightly and store at -80°C. Prepare in small, single-use aliquots to minimize the number of freeze-thaw cycles.

Protocol 2: Quality Control of Diethylstilbestrol Disodium Salt Stock Solution by HPLC-UV

This protocol provides a general method for assessing the purity and concentration of your stock solution.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)[7]

-

Mobile Phase: A gradient of methanol and water is often used. For example, a starting condition of 70:30 (v/v) methanol:water[7]. The exact conditions may need to be optimized for your specific system and to achieve good separation from any degradation products.

-

Flow Rate: 0.7 - 1.0 mL/min[7]

-

Detection Wavelength: Approximately 242 nm[7]

-

Injection Volume: 10-20 µL

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

Procedure:

-

Prepare Standards: Prepare a series of known concentrations of a freshly prepared, high-purity Diethylstilbestrol disodium salt standard in the same solvent as your stock solution.

-

Sample Preparation: Dilute a small aliquot of your stock solution to a concentration that falls within the linear range of your standard curve.

-

Analysis: Inject the standards and the diluted sample onto the HPLC system.

-

Data Interpretation:

-

Purity: Examine the chromatogram of your stock solution for the presence of additional peaks, which may indicate degradation products. The appearance of new peaks that are not present in the fresh standard is a sign of degradation.

-

Concentration: Construct a standard curve by plotting the peak area of the standards against their known concentrations. Use the equation of the line to calculate the actual concentration of your stock solution based on its peak area.

-

Visualizing the Workflow

To ensure clarity and reproducibility, the following diagrams illustrate the key processes for preparing and handling Diethylstilbestrol disodium salt stock solutions.

Caption: Workflow for preparing a stabilized Diethylstilbestrol disodium salt stock solution.

Caption: Troubleshooting logic for common issues with Diethylstilbestrol disodium salt stock solutions.

References

-

Analysis of diethylstilbestrol and its impurities in tablets using reversed-phase high-performance liquid chromatography. R Discovery. [Link]

-

Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis. PMC. [Link]

-

Determination of diethylstilbestrol in microbial degradation systems by HPLC—UV. Food Science and Technology. [Link]

-

Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Voltammetric detection and analysis of the behavior of diethylstilbestrol oxidation products. Bioelectrochemistry and Bioenergetics. [Link]

-

Simultaneous detection of diethylstilbestrol and estradiol residues with a single immunochromatographic assay strip. PMC. [Link]

Sources

- 1. Isolation and Characterization of a Novel Diethylstilbestrol-Degrading Bacillus subtilis JF and Biochemical Degradation Metabolite Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Diethylstilbestrol | Estrogen Receptor/ERR | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Diethylstilbestrol-d3 I CAS#: 58322-36-4 I deuterium labeled Diethylstilbestrol I InvivoChem [invivochem.com]